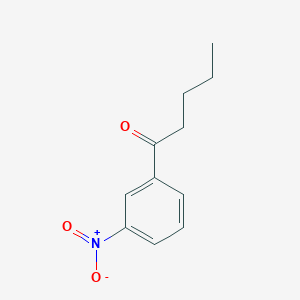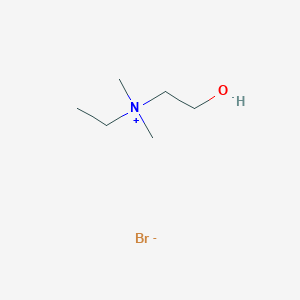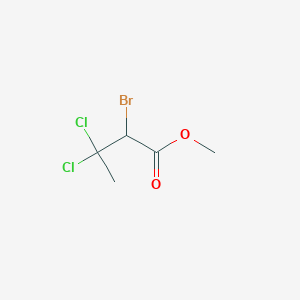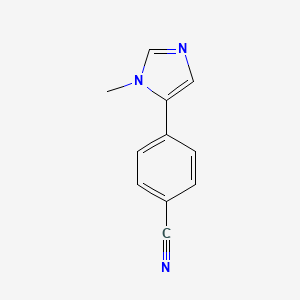
4,4'-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is a complex organic compound that features a unique structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid typically involves the reaction of 4,5-dicyano-1,2-phenylenedithiol with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and catalytic activity.
Mécanisme D'action
The mechanism of action of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid involves its interaction with metal ions to form coordination complexes. The cyano and sulfanediyl groups play a crucial role in binding to metal centers, facilitating the formation of stable metal-organic frameworks. These interactions can influence the electronic properties and reactivity of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(oxy))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(methylene))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(aminomethyl))dibenzoic acid
Uniqueness
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is unique due to the presence of both cyano and sulfanediyl groups, which provide distinct coordination chemistry and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for the synthesis of novel materials with tailored properties.
Propriétés
Formule moléculaire |
C22H12N2O4S2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[2-(4-carboxyphenyl)sulfanyl-4,5-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C22H12N2O4S2/c23-11-15-9-19(29-17-5-1-13(2-6-17)21(25)26)20(10-16(15)12-24)30-18-7-3-14(4-8-18)22(27)28/h1-10H,(H,25,26)(H,27,28) |
Clé InChI |
WOQRTBAPLKDWDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)



![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)

![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)

![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)





